molecular formula C13H23N3O2 B15259309 10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid

10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid

Cat. No.: B15259309
M. Wt: 253.34 g/mol
InChI Key: IXALQRIUYVNSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and selective, producing the triazole ring in high yields. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This could involve continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Methyl-1H-1,2,3-triazol-1-yl)decanoic acid is unique due to its specific structure, which combines the triazole ring with a decanoic acid chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

10-(4-methyltriazol-1-yl)decanoic acid

InChI

InChI=1S/C13H23N3O2/c1-12-11-16(15-14-12)10-8-6-4-2-3-5-7-9-13(17)18/h11H,2-10H2,1H3,(H,17,18)

InChI Key

IXALQRIUYVNSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)CCCCCCCCCC(=O)O

Origin of Product

United States

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